4-[Bis(trimethylsilyl)methyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[pyridin-4-yl(trimethylsilyl)methyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NSi2/c1-14(2,3)12(15(4,5)6)11-7-9-13-10-8-11/h7-10,12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPCRORJDHTLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616427 | |
| Record name | 4-[Bis(trimethylsilyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138761-45-2 | |
| Record name | 4-[Bis(trimethylsilyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches for Constructing the 4-[Bis(trimethylsilyl)methyl]pyridine Core
The construction of the this compound molecule can be achieved through two primary strategic pathways. The first involves the direct introduction of the bis(trimethylsilyl)methyl group at the C4 position of a pyridine (B92270) ring. The second strategy focuses on synthesizing a bis(trimethylsilyl)methyl-containing building block first, which is then integrated into the final pyridine structure.
Direct functionalization of the pyridine ring at the 4-position presents a significant challenge in organic synthesis due to the electronic properties of the heterocycle. The nitrogen atom tends to direct reactions to the ortho (C2, C6) and para (C4) positions, but achieving selectivity solely at the C4 position often requires specific reagents and conditions. researchgate.net
The functionalization of pyridines at positions remote to the nitrogen atom is a persistent challenge in organic synthesis. nih.govnih.gov Overcoming the directing influence of the nitrogen atom is key. One successful approach involves the use of n-butylsodium, which facilitates the deprotonation and subsequent functionalization at the C4-position, avoiding the common addition products seen with organolithium bases. nih.govnih.gov This method allows for the direct alkylation of the resulting 4-sodiopyridine intermediate with primary alkyl halides. nih.govnih.gov
Another strategy for achieving C4-selectivity involves the activation of the pyridine ring. For instance, activation with triflic anhydride, followed by a base-mediated addition of a nucleophile, can lead to C4-functionalized pyridines. chemrxiv.org By carefully selecting the base, such as N-methyl piperidine, high regioselectivity for the 4-position can be achieved. chemrxiv.org
Table 1: Comparison of Methods for Direct C4-Functionalization of Pyridine
| Method | Reagents | Key Features | Selectivity |
|---|---|---|---|
| Sodiation | n-Butylsodium, Primary Alkyl Halides | Overcomes the directing influence of the nitrogen atom; avoids addition products. nih.govnih.gov | High for C4-position. nih.govnih.gov |
An alternative to direct functionalization is the synthesis of versatile bis(trimethylsilyl)methyl building blocks that can be subsequently attached to a pyridine precursor. Bis(trimethylsilyl)methane is a key precursor, which can be synthesized by reacting trimethylchlorosilane with methanol in the presence of a base. dakenchem.com This compound and its derivatives can be used as silanization reagents, protective agents, and chemical intermediates. dakenchem.comdakenchem.com
The alkali metal derivatives, such as [Bis(trimethylsilyl)methyl]lithium and -sodium, are particularly useful reagents. mdpi.com [Bis(trimethylsilyl)methyl]lithium can be prepared, and its subsequent reaction with sodium tert-butoxide yields bis(trimethylsilyl)methylsodium, which is noted for its high solubility in alkanes. mdpi.com These organometallic compounds can then react with a suitable 4-substituted pyridine, such as a 4-halopyridine, in a nucleophilic substitution reaction to form the target molecule. The N-methylation of 4-bis(trimethylsilyl)methyl pyridine to form the corresponding pyridinium cation has been reported, which presupposes the successful synthesis of the core structure. acs.org
Advanced Synthetic Transformations and Reaction Conditions
The synthesis of this compound relies heavily on advanced synthetic methods, particularly those involving organometallic reagents and protective group chemistry. These techniques are essential for forming the necessary carbon-silicon and carbon-carbon bonds with high precision and for ensuring that reactions occur at the intended position on the pyridine ring.
Organometallic reagents are fundamental to the synthesis of this compound, as they are crucial for forming both the C-Si and C-C bonds. organic-chemistry.orgyoutube.com Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles and strong bases, making them suitable for these transformations. libretexts.orglibretexts.org
The formation of the bis(trimethylsilyl)methyl moiety often starts with precursors like bis(trimethylsilyl)methane. dakenchem.com The carbon atom in organometallic reagents like [Bis(trimethylsilyl)methyl]lithium is highly nucleophilic, enabling it to attack electrophilic centers. mdpi.comlibretexts.org For instance, the reaction of this lithium reagent with a 4-halopyridine would involve a nucleophilic attack to form the C-C bond at the 4-position.
Furthermore, protocols involving transmetalation can expand the utility of these reagents. For example, a 4-sodiopyridine intermediate can be transmetalated with zinc chloride to form an organozinc reagent. nih.govnih.gov This species can then participate in Negishi cross-coupling reactions with various aromatic and heteroaromatic halides, demonstrating a robust method for creating C-C bonds at the 4-position. nih.govnih.gov The conditions for these reactions must be carefully controlled, typically requiring anhydrous (dry) solvents like ether or THF for Grignard and organolithium reagents, as they react readily with protic solvents like water. libretexts.orglibretexts.org
Table 2: Key Organometallic Reagents and Their Roles
| Reagent Type | Example | Role in Synthesis | Reaction Type |
|---|---|---|---|
| Organolithium | [Bis(trimethylsilyl)methyl]lithium | Nucleophilic source of the bis(trimethylsilyl)methyl group. mdpi.com | C-C Bond Formation |
| Organosodium | 4-Sodiopyridine | Intermediate for direct functionalization or transmetalation. nih.govnih.gov | C-C Bond Formation |
Protective groups are essential tools in multi-step organic synthesis to ensure chemoselectivity by temporarily masking a reactive functional group. wikipedia.org In the context of pyridine chemistry, the nitrogen atom can interfere with desired reactions, either by acting as a nucleophile or by altering the reactivity of the ring. chemicalforums.com
Coordination Chemistry and Ligand Properties
Rational Ligand Design for Tailored Coordination Environments
Strategies for Modulating Metal-Ligand Bond Strengths and Geometries
The coordination of 4-[Bis(trimethylsilyl)methyl]pyridine to a metal center is governed by a delicate interplay of steric and electronic factors, which can be strategically manipulated to control the resulting complex's properties.
The primary modulating feature of this ligand is the significant steric bulk imparted by the bis(trimethylsilyl)methyl substituent. This steric hindrance can enforce unusual coordination geometries and lower coordination numbers on the metal center that would not be achievable with less bulky ligands. nih.gov For instance, the large size of the substituent can prevent the coordination of a larger number of ligands, favoring the formation of complexes with lower coordination numbers. This effect has been observed in related systems where bulky substituents on pyridine (B92270) ligands lead to the isolation of three-coordinate or distorted four-coordinate complexes. nih.gov
Electronically, the bis(trimethylsilyl)methyl group is generally considered to be electron-donating through an inductive effect. This increased electron density on the pyridine nitrogen enhances its basicity, leading to stronger sigma-donation to the metal center. acs.org A stronger sigma-donor character generally results in a shorter and stronger metal-ligand bond. However, this electronic effect is often in competition with the steric demands of the ligand. The final metal-ligand bond strength and geometry are a result of the balance between these two opposing factors.
By systematically varying the metal precursor, ancillary ligands, and reaction conditions, it is possible to fine-tune this balance. For example, the use of smaller metal ions or smaller ancillary ligands could allow for a closer approach of the this compound ligand, potentially leading to stronger metal-ligand interactions despite the steric bulk. Conversely, larger metal ions or bulkier ancillary ligands would likely result in longer, weaker bonds and more distorted geometries.
A hypothetical example of how metal-ligand bond lengths might be modulated in complexes of this compound (L) with different transition metals is presented in the table below. The data is illustrative and based on general principles of coordination chemistry.
| Metal Ion | Ancillary Ligands | Expected M-N(L) Bond Length (Å) | Expected Coordination Geometry |
| Cu(II) | 3 x Cl⁻ | ~2.05 | Distorted Tetrahedral |
| Pd(II) | 2 x Cl⁻, 1 x PPh₃ | ~2.10 | Distorted Square Planar |
| Rh(I) | 1 x CO, 1 x Cl⁻ | ~2.15 | Distorted Square Planar |
| Zn(II) | 3 x Cl⁻ | ~2.00 | Tetrahedral |
This table presents hypothetical data to illustrate the expected trends in metal-ligand bond lengths and geometries for complexes of this compound.
Impact on Electronic and Magnetic Properties of Resulting Complexes
The unique steric and electronic characteristics of this compound have a profound impact on the electronic and magnetic properties of its metal complexes.
The electron-donating nature of the bis(trimethylsilyl)methyl group increases the electron density at the metal center. This can have several consequences for the electronic properties of the complex. For instance, in transition metal complexes, this increased electron density can lower the redox potential of the metal center, making it easier to oxidize. Furthermore, the ligand field strength can be affected. While pyridine itself is a moderately strong field ligand, the enhanced sigma-donation from the substituted pyridine can lead to a larger ligand field splitting energy (Δ). nih.gov This can influence the electronic transitions within the d-orbitals of the metal and thus the color and spectroscopic properties of the complex.
The steric bulk of the ligand can also play a significant role in determining the electronic and magnetic properties. By enforcing a specific, often distorted, coordination geometry, the ligand influences the splitting pattern of the metal d-orbitals. For example, a distortion from an ideal octahedral or tetrahedral geometry will lift the degeneracy of the d-orbitals, leading to a more complex electronic structure. This can affect the spin state of the metal ion. In some cases, the steric hindrance may favor a lower spin state to minimize ligand-ligand repulsions, while in other cases, the enforced geometry may lead to a high-spin configuration.
The magnetic properties of the resulting complexes are directly linked to the number of unpaired electrons, which is determined by the electronic configuration and spin state of the metal ion. By modulating the ligand field strength and the coordination geometry, this compound can be used to control the magnetic behavior of the complex. For example, a complex with a metal ion that can exist in either a high-spin or low-spin state (e.g., Fe(II) or Co(II)) might be shifted towards one state by the specific steric and electronic environment created by this ligand. nih.gov This can lead to complexes that are paramagnetic, diamagnetic, or exhibit more complex magnetic phenomena like spin-crossover behavior.
An illustrative table of expected electronic and magnetic properties for hypothetical first-row transition metal complexes of this compound (L) is provided below.
| Metal Complex | d-electron count | Expected Geometry | Expected Spin State | Predicted Magnetic Moment (μB) |
| [Fe(L)₂Cl₂] | d⁶ | Tetrahedral | High Spin | ~5.3 |
| [Co(L)₂Cl₂] | d⁷ | Tetrahedral | High Spin | ~4.5 |
| [Ni(L)₂Cl₂] | d⁸ | Tetrahedral | High Spin | ~3.9 |
| [Cu(L)₂Cl₂] | d⁹ | Distorted Tetrahedral | - | ~1.9 |
This table presents hypothetical data to illustrate the expected electronic and magnetic properties of complexes with this compound.
Reactivity Profiles Initiated by the Pyridine Heterocycle
The pyridine moiety in this compound is central to its reactivity, participating in a range of reactions including electron transfer, and nucleophilic and electrophilic interactions.
The pyridine ring can engage in single-electron transfer (SET) processes to form radical ions. While direct studies on the radical cation of this compound are not extensively documented, related systems provide valuable insights. For instance, the reaction of 3- and 4-trialkylmetal derivatives of pyridine with bis(trimethylsilyl)mercury results in the formation of organometal-substituted N,N′-bis(trimethylsilyl)tetrahydro-4,4′- or -2,2′-bipyridyls. These bipyridyls can dissociate, either at room temperature or upon warming, to generate stable pyridyl free radicals rsc.org. This suggests that this compound could similarly participate in reactions that lead to the formation of a 4-[bis(trimethylsilyl)methyl]pyridyl radical. The bulky bis(trimethylsilyl)methyl group would be expected to sterically stabilize such a radical species.
The pyridine nitrogen atom, with its lone pair of electrons, is a primary site for nucleophilic attack by electrophiles. For instance, 4-alkylpyridines can be N-sulfonylated by treatment with aryl sulfonyl chlorides. This reaction proceeds through the initial nucleophilic attack of the pyridine nitrogen on the sulfonyl chloride, forming a pyridinium salt acs.org.
The presence of the bis(trimethylsilyl)methyl group at the 4-position influences the electrophilic substitution pattern of the pyridine ring. Generally, electrophilic aromatic substitution on pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When substitution does occur, it is typically directed to the 3- and 5-positions. The bis(trimethylsilyl)methyl group is considered to be an electron-donating group, which could potentially activate the ring towards electrophilic attack. However, its significant steric bulk would likely hinder the approach of electrophiles to the adjacent 3- and 5-positions, making electrophilic substitution on the ring of this compound even more difficult.
Conversely, the electron-rich nature of the pyridine ring allows it to act as a nucleophile. The formation of alkylidene dihydropyridine (ADHP) intermediates from 4-alkylpyridines through a "soft enolization" approach highlights the nucleophilic character of the exocyclic carbon atom upon deprotonation of the pyridinium intermediate yorku.cayorku.ca. This suggests that this compound could also form analogous reactive intermediates.
Transformations Involving the Bis(trimethylsilyl)methyl Group
The bis(trimethylsilyl)methyl substituent is not merely a passive spectator group; it actively participates in a variety of chemical transformations, including bond activations, rearrangements, and the generation of reactive intermediates.
The silicon-carbon bond in organosilanes can be activated under various conditions. A common reaction is protodesilylation, which involves the cleavage of a C-Si bond by a proton source. This can be catalyzed by bases or fluoride ions. While specific studies on the protodesilylation of this compound are not detailed in the available literature, the general principles of desilylation of organosilanes are well-established nih.gov. Given the stability of the potential picolyl anion, it is plausible that under appropriate basic or acidic conditions, one or both of the trimethylsilyl (B98337) groups could be cleaved.
The bis(trimethylsilyl)methyl group plays a crucial role in stabilizing adjacent carbanions, facilitating their generation and use as reactive intermediates. The silylation of 4-picoline at the methyl group can be achieved using zinc triflate as a catalyst, indicating that the methyl group can be functionalized nih.gov. This suggests that the methylene carbon in this compound could also be deprotonated to form a stabilized carbanion.
The reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a base leads to the formation of aryl picolyl sulfones. This transformation is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate acs.orgnih.gov. This intermediate is formed by deprotonation of the picolyl position of the initially formed N-sulfonyl pyridinium salt. The formation of such an intermediate with this compound would generate a highly reactive exocyclic double bond, stabilized by the two trimethylsilyl groups. This alkylidene dihydropyridine can then act as a potent nucleophile.
| Intermediate | Precursor | Reagents | Key Feature |
| Alkylidene Dihydropyridine | 4-Alkylpyridine | Sulfonyl Chloride, Base | Nucleophilic exocyclic carbon |
Detailed Kinetic and Thermodynamic Studies
The silylation of pyridine with triethylsilane, catalyzed by zinc triflate, has been studied, and the reaction is known to be endothermic acs.org. The activation energy for the silylation of the pyridine ring is substantial, which is consistent with the high reaction temperatures often required for such transformations acs.org.
The reactivity of 4-alkylpyridines in forming alkylidene dihydropyridine intermediates is influenced by the nature of the activating group on the nitrogen and the substituents on the pyridine ring. For instance, 4-picoline derivatives with strongly electron-withdrawing groups are less reactive in C-sulfonylation reactions, likely due to the decreased nucleophilicity of the pyridine nitrogen nih.gov. This suggests that the electronic properties of the pyridine ring play a significant role in the kinetics of these reactions.
Further research is needed to establish a comprehensive kinetic and thermodynamic profile for the reactions of this compound. Such studies would provide valuable insights into the mechanistic details of its diverse reactivity and aid in the rational design of new synthetic methodologies based on this versatile compound.
Mechanistic Organic and Organometallic Reactions
Elucidation of Rate-Determining Steps and Activation Parameters
While specific studies detailing the rate-determining steps for reactions of 4-[Bis(trimethylsilyl)methyl]pyridine are not extensively documented in the provided search results, insights can be drawn from related systems. For instance, in the rhodium-catalyzed intramolecular trans-bis-silylation of 2-ethynyl-3-(pentamethyldisilanyl)pyridine, DFT calculations were used to compare different reaction pathways. The calculations revealed that the rate-determining step for the trans route was the initial oxidative addition step, with a calculated activation energy of 123 kJ mol⁻¹. nih.gov This was significantly lower than the rate-determining step for the alternative cis route (170 kJ mol⁻¹), explaining the preferential formation of the trans product. nih.gov This example highlights the methodology used to determine the kinetic favorability of a particular reaction pathway by identifying the step with the highest energy barrier.
| Reaction Pathway | Rate-Determining Step | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Trans Route | TS 0–1 | 123 |
| Cis Route | TS 2–3B | 170 |
Investigation of Intermediates and Product Distributions
The investigation of reaction intermediates and the analysis of product distributions provide critical evidence for proposed reaction mechanisms.
In reactions involving organometal derivatives of pyridine (B92270), radical intermediates have been identified. For example, the reaction of 3- and 4-trialkylmetal derivatives of pyridine with bis(trimethylsilyl)mercury was found to produce stable pyridyl free radicals. rsc.org These radicals are formed through the dissociation of an intermediate NN′-bis(trimethylsilyl)tetrahydro-bipyridyl species. rsc.org The stability of these radical intermediates is influenced by the steric bulk of the trialkylmetal group. rsc.org
The distribution of products can be influenced by the nature of the reactants and reaction conditions. In reactions of 4,4′-Bis[(trimethylsilyl)methyl]-2,2′-bipyridine, a compound structurally related to this compound, with various electrophiles in the presence of a fluoride ion source, mixtures of products are often obtained. For instance, reactions with alkyl halides such as benzyl bromide and dodecyl bromide resulted in a mixture of di- and mono-alkylated products, alongside the diprotonated starting material. researchgate.net The relative proportions of these products depend on the specific electrophile used and the reaction stoichiometry.
| Electrophile | Observed Products |
|---|---|
| Benzaldehyde | 4,4′-bis(2-hydroxy-2-phenethyl)-2,2′-bipyridine |
| Benzyl Bromide | Mixture of di- and mono-alkylated products, diprotonated starting material |
| Dodecyl Bromide | Mixture of di- and mono-alkylated products, diprotonated starting material |
| α-chloroacetonitrile | Mixture of di- and mono-alkylated products, diprotonated starting material |
Computational Chemistry and Theoretical Modelling
Electronic Structure and Bonding Analysis
Computational studies on 4-[bis(trimethylsilyl)methyl]pyridine and its derivatives have provided insights into its conformational properties and the electronic interactions between the bulky silyl (B83357) group and the pyridine (B92270) ring. Research has utilized Density Functional Theory (DFT), specifically at the B3LYP/6-311G** level of theory, to investigate these aspects.
A key focus has been the rotational barrier around the Cipso−CH bond, which connects the silyl-substituted methyl group to the pyridine ring. Both experimental measurements using variable-temperature ¹³C NMR and theoretical calculations have been employed to determine this barrier. The findings suggest that steric hindrance plays a more significant role than hyperconjugative effects in determining the energy of this rotational barrier. acs.org
Advanced Applications in Catalysis and Materials Science
Catalytic Systems and Methodologies
The electronic properties of the pyridine (B92270) ring, combined with the significant steric hindrance provided by the bis(trimethylsilyl)methyl substituent, make 4-[Bis(trimethylsilyl)methyl]pyridine an intriguing ligand for metal catalysts.
Application as Ligands in Homogeneous and Heterogeneous Catalysis
In the realm of homogeneous catalysis, this compound has been utilized as a ligand in palladium-catalyzed cross-coupling reactions. The bulky nature of the bis(trimethylsilyl)methyl group can influence the coordination sphere of the metal center, potentially enhancing catalytic activity and selectivity by promoting the formation of highly active, low-coordinate metal species. For instance, its application has been noted in processes such as the Suzuki-Miyaura coupling, where it can facilitate the reaction between organoboron compounds and organic halides to form carbon-carbon bonds. The steric bulk of the ligand is thought to play a crucial role in stabilizing the active catalytic species and preventing catalyst deactivation pathways such as the formation of palladium black.
While its application in homogeneous systems is beginning to be explored, detailed studies on the use of this compound in heterogeneous catalysis are not yet widely reported in scientific literature. The immobilization of this ligand onto solid supports could offer pathways to recyclable catalysts with modified activity and selectivity, representing an area for future research.
Development of Stereoselective Catalysts
The development of stereoselective catalysts for asymmetric synthesis is a primary goal in modern chemistry. The introduction of chirality into a ligand is a common strategy to achieve enantioselectivity. While the parent compound, this compound, is achiral, its framework serves as a scaffold for the design of new chiral ligands. Modification of the trimethylsilyl (B98337) groups or the pyridine ring could lead to novel chiral derivatives capable of inducing stereoselectivity in metal-catalyzed reactions. However, specific examples of the successful development and application of such chiral catalysts derived from this compound are not yet prominent in published research.
Functional Materials Development
The unique combination of an aromatic, nitrogen-containing heterocycle and silicon-rich substituents suggests that this compound could be a valuable building block for new functional materials.
Precursors for Controlled Deposition of Inorganic and Hybrid Materials
Organosilicon compounds are frequently employed as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the synthesis of silicon-containing thin films, such as silicon nitride or silicon carbide. The volatility and thermal stability of this compound make it a potential candidate for such applications. The presence of silicon, carbon, and nitrogen in a single molecule (a "single-source precursor") can be advantageous for depositing complex materials with controlled stoichiometry. Despite this potential, detailed studies documenting its use as a precursor for the controlled deposition of inorganic or hybrid materials, including deposition conditions and the properties of the resulting films, are currently limited.
Design of Organic and Organometallic Materials with Tunable Optical and Electronic Responses
Pyridine-based materials are of significant interest for applications in optics and electronics due to their π-conjugated systems. The incorporation of silicon, as in this compound, can further modulate these properties. The trimethylsilyl groups can influence the electronic structure of the pyridine ring through σ-π interactions and can also enhance solubility and processing characteristics of resulting materials. While the design of novel organic and organometallic materials with tunable properties based on this compound is an active area of research, specific data on the optical and electronic responses of materials explicitly incorporating the this compound unit remains to be extensively reported.
Contributions to Advanced Synthetic Reagents and Methodologies
Role in the Development of Selective Chemical Transformations
The steric bulk of the bis(trimethylsilyl)methyl substituent at the 4-position of the pyridine ring plays a crucial role in directing the regioselectivity and stereoselectivity of various chemical reactions. This steric hindrance can effectively block or control access to the nitrogen atom of the pyridine, thereby influencing the coordination of metal catalysts and the approach of reactants.
In catalysis, this compound can act as a sterically hindered ligand for metal centers. This controlled steric environment around the catalytic site can prevent unwanted side reactions and favor the formation of a specific product isomer. For instance, in transition metal-catalyzed cross-coupling reactions, the use of bulky pyridine ligands can enhance the selectivity for the desired coupled product by modulating the electronic and steric properties of the catalyst. While direct catalytic applications of this compound are not extensively documented in dedicated studies, the principles governing the use of sterically encumbered pyridine ligands are well-established. The significant steric profile of the bis(trimethylsilyl)methyl group suggests its potential to influence outcomes in reactions such as Heck, Suzuki, and Sonogashira couplings, where ligand steric properties are known to be critical for catalyst performance and selectivity.
Furthermore, the electron-donating nature of the trimethylsilyl groups can increase the electron density on the pyridine nitrogen, enhancing its ability to coordinate to metal centers and potentially modifying the catalytic activity. Research on related silyl-substituted pyridines has shown that these ligands can be instrumental in achieving high selectivity in various transformations, including rhodium-catalyzed hydrosilylation reactions.
Utilization in the Synthesis of Complex Molecular Architectures
In the realm of supramolecular chemistry, the non-covalent interactions involving the pyridine nitrogen and the bulky silyl (B83357) groups can be exploited to construct ordered assemblies. The pyridine moiety can participate in hydrogen bonding or metal coordination, while the sterically demanding substituent can control the packing and orientation of the molecules in the solid state or in solution. This controlled assembly is fundamental to the design of functional materials with specific optical, electronic, or recognition properties.
While specific examples detailing the use of this compound in the synthesis of complex macrocycles are not prevalent in the literature, the general strategy of employing substituted pyridines as key components in macrocyclic frameworks is a common practice. These pyridine-containing macrocycles often serve as ligands for metal ions, forming complexes with unique geometries and reactivities. The incorporation of the bulky bis(trimethylsilyl)methyl group into such macrocycles could enforce specific conformations and create well-defined cavities, which are desirable features for applications in host-guest chemistry, sensing, and catalysis.
For example, the synthesis of macrocyclic ligands often involves the condensation of pyridine-dicarboxaldehydes with diamines. The substituents on the pyridine ring can significantly influence the outcome of these reactions and the properties of the resulting macrocycles. The use of a precursor like this compound in such synthetic routes could lead to novel macrocyclic structures with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[Bis(trimethylsilyl)methyl]pyridine, and how do reaction parameters influence yield?
- Methodology :
- Grignard/Silylation Route : React pyridine derivatives with bis(trimethylsilyl)methyl lithium (or Grignard reagents) in anhydrous THF at −78°C, followed by quenching with NH4Cl. Yield depends on stoichiometry and reaction time .
- Cross-Coupling : Use Pd-catalyzed coupling of halogenated pyridines with bis(trimethylsilyl)methyl zinc reagents. Optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and solvent (toluene/DMF) to minimize side products .
- Purity Control : Purify via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound, and how do silyl groups impact interpretation?
- Spectroscopic Methods :
- NMR : ¹H NMR shows deshielded pyridine protons (δ 8.5–9.0 ppm) and trimethylsilyl singlet (δ 0.1–0.3 ppm). ²⁹Si NMR confirms silyl group integrity (δ 5–15 ppm) .
- MS : High-resolution ESI-MS detects [M+H]+ with exact mass (calc. for C13H26NSi2: 268.15). Silyl groups reduce fragmentation, requiring collision-induced dissociation for structural confirmation .
Q. What safety protocols are essential when handling this compound in the lab?
- Handling : Use gloves (nitrile), eye protection, and fume hoods. Avoid contact with moisture to prevent hydrolysis .
- Storage : Store under inert gas (Ar/N2) at −20°C in sealed amber vials. Monitor for decomposition via TLC .
- Spill Management : Absorb with vermiculite, neutralize with ethanol, and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory catalytic activity data be resolved when using this compound as a ligand?
- Root Causes :
- Steric Effects : Bulky silyl groups may hinder metal coordination. Compare catalytic outcomes with/without substituents using X-ray crystallography .
- Solvent Polarity : Test in aprotic (toluene) vs. polar (DMF) solvents. Conduct kinetic studies to identify solvent-dependent intermediates .
- Mitigation : Standardize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) and characterize intermediates via in-situ IR or EXAFS .
Q. What strategies optimize the integration of this compound into MOFs/COFs for catalytic applications?
- Synthetic Design :
- Linker Functionalization : Incorporate via Sonogashira coupling with alkynylated frameworks. Confirm porosity via BET surface area analysis .
- Post-Synthetic Modification : Graft onto pre-formed MOFs using silyl ether linkages. Monitor loading via TGA and elemental analysis .
- Performance Metrics : Evaluate catalytic efficiency in hydrogenation or C–C coupling reactions. Compare turnover numbers (TON) with traditional ligands .
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
- DFT Modeling :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
